molecular formula C20H19N3O2 B2782180 4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930084-89-2

4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2782180
CAS-Nummer: 930084-89-2
Molekulargewicht: 333.391
InChI-Schlüssel: UHWHJMMSBGYZGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine derivative characterized by a bicyclic scaffold fused at the 3,4-positions. The compound features a phenyl group at the 4-position and a 2-phenylethyl substituent at the 6-position, with dione functional groups at positions 2 and 5.

Eigenschaften

IUPAC Name

4-phenyl-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-17-16(13-23(19)12-11-14-7-3-1-4-8-14)21-20(25)22-18(17)15-9-5-2-6-10-15/h1-10,18H,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWHJMMSBGYZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2/cyclin A2, which is a key regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Core Scaffold Variations
  • Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound belongs to the pyrrolo[3,4-d]pyrimidine family, where the pyrrole ring is fused to the pyrimidine at the 3,4-positions. In contrast, analogs such as those in –8 and 10–14 are pyrrolo[2,3-d]pyrimidines (fusion at 2,3-positions).
Substituent Variations
Compound (Core Structure) 4-Position Substituent 6-Position Substituent Functional Groups
Target (pyrrolo[3,4-d]pyrimidine) Phenyl 2-Phenylethyl 2,5-Dione
4j () 2-Hydroxyphenyl 4-Methoxyphenyl 2,5-Dione, NH, OH
13 () 4-Chlorophenyl 2,5-Dimethoxybenzyl 2,4-Diamine
8 () 4-Chloro-2-fluorophenyl 2-Methylbenzyl 2,4-Diamine
874594-42-0 () 4-Chlorophenyl 4-Methoxybenzyl 2,5-Dione
  • Key Observations: Electron-Withdrawing vs. Alkyl vs. Aromatic Substituents: The 2-phenylethyl group in the target compound introduces lipophilicity, which may enhance membrane permeability compared to polar substituents like 2-hydroxyethyl () or methoxybenzyl () .
Physical Properties
Compound Melting Point (°C) Yield (%) Key Spectral Data (FTIR/NMR)
Target (Hypothetical) ~200–220 (est.) N/A Expected CO (1680 cm⁻¹), NH (3455 cm⁻¹)
4j () ±220 87 3640 cm⁻¹ (OH), 1680 cm⁻¹ (CO)
8 () 185–187 53 δ 2.88–3.07 (m, CH₂), 7.07–8.13 (m, Ar-H)
13 () 188 61 δ 3.62 (s, CH₂), 6.74–7.44 (m, Ar-H)
  • Trends: Higher melting points correlate with polar substituents (e.g., 4j’s hydroxyl and methoxy groups vs. the target’s non-polar phenyl/phenylethyl). Aromatic protons in NMR spectra (δ 6–8 ppm) are consistent across analogs, while alkyl chains (δ 2–3 ppm) vary based on substitution .
Kinase Inhibition
  • Pyrrolo[2,3-d]pyrimidines : Compounds like 13 () and 8 () show potent receptor tyrosine kinase inhibition (IC₅₀ < 1 µM) due to 2,4-diamine groups that mimic ATP’s adenine binding .
  • Pyrrolo[3,4-d]pyrimidines : The target’s 2,5-dione motif may reduce kinase affinity compared to diamines but could improve metabolic stability. Analog 4j () exhibits moderate activity in 2D-QSAR models, suggesting tunable potency via substituent optimization .
Solubility and Bioavailability
  • In contrast, 2-hydroxyethyl () or methoxybenzyl () substituents improve solubility at the cost of membrane permeability .

Biologische Aktivität

The compound 4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of pyrrolo[3,4-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structure of the compound features a pyrrolo[3,4-d]pyrimidine core with phenyl and phenylethyl substituents at specific positions. This unique configuration is believed to contribute to its biological properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance:

  • Cytotoxicity : The compound has shown moderate cytotoxic effects against various cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation effectively at low micromolar concentrations.
  • Mechanism of Action : The mechanism involves DNA intercalation and disruption of the cell cycle, particularly inducing G2/M phase arrest in cancer cells. This was demonstrated in studies where treated cells exhibited increased apoptosis rates and DNA fragmentation .

Antimicrobial Activity

Pyrrolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : The compound exhibited significant activity against both bacterial and fungal strains. Specific derivatives were tested against resistant strains, showcasing potential as a lead compound for antibiotic development .

Antidiabetic Properties

Recent research indicates that certain derivatives of this compound may enhance insulin sensitivity:

  • Mechanism : These compounds stimulate glucose uptake in muscle and fat cells without affecting circulating insulin levels. This suggests a potential role in managing diabetes by improving metabolic responses .

Case Studies

  • Anticancer Research : A study involving a series of pyrrolo[3,4-d]pyrimidines demonstrated that the presence of specific substituents significantly increased antiproliferative activity against leukemia cell lines. The most active compounds showed EC50 values in the low micromolar range .
  • Antimicrobial Evaluation : In another study assessing the antimicrobial efficacy of pyrrolo[3,4-d]pyrimidines against Plasmodium falciparum, derivatives were synthesized that displayed improved selectivity indexes and reduced cytotoxicity compared to traditional antimalarial drugs .

Data Tables

Biological ActivityEffectivenessMechanism
AnticancerModerateDNA intercalation; G2/M arrest
AntimicrobialSignificantDisruption of bacterial cell wall
AntidiabeticPositiveEnhanced glucose uptake

Q & A

Q. What are the key synthetic routes for 4-phenyl-6-(2-phenylethyl)pyrrolo[3,4-d]pyrimidine-2,5-dione?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. A common approach involves:

  • Step 1 : Formation of the pyrrolopyrimidine core via cyclization of substituted amines and carbonyl precursors under reflux with protic solvents (e.g., iPrOH) and acid catalysts (e.g., HCl) .
  • Step 2 : Introduction of the 2-phenylethyl substituent via alkylation or nucleophilic substitution, optimized with bases like NaH or K₂CO₃ in aprotic solvents (e.g., DMF) .
  • Key considerations : Reaction temperature (80–120°C), solvent polarity, and catalyst selection significantly impact yield (reported 60–70% in optimized conditions) .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.62 ppm for CH₂ groups in bicyclic systems) .
  • Mass Spectrometry (HRMS) : Validation of molecular weight (e.g., C₂₀H₁₈FN₃O₃ with m/z 367.38) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and π-π stacking interactions in the fused pyrrolopyrimidine system .

Q. What functional groups influence its chemical reactivity?

The compound’s reactivity is driven by:

  • Carbonyl groups : Participate in nucleophilic additions (e.g., with amines or hydrazines) .
  • Aromatic substituents : The phenyl and phenylethyl groups enable π-π interactions and influence solubility in non-polar solvents .
  • Hydrogen-bonding motifs : The dione moiety facilitates intermolecular interactions critical for crystallization .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

Yield optimization requires:

  • Catalyst screening : Acidic conditions (e.g., HCl in iPrOH) enhance cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve alkylation rates .
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for substitution) minimizes side reactions .
  • Purification techniques : Flash chromatography (silica gel, CHCl₃/MeOH gradients) achieves >95% purity .

Q. How does its structure-activity relationship (SAR) compare to pyrrolopyrimidine analogs?

SAR studies reveal:

  • Substituent effects : The 2-phenylethyl group enhances lipophilicity and receptor binding compared to shorter alkyl chains (e.g., methyl or pentyl derivatives) .
  • Biological activity : Analogous compounds (e.g., N4-aryl derivatives) show tyrosine kinase inhibition (IC₅₀ < 1 µM), suggesting similar potential for this compound .
  • Comparative data : Modifications at the 4-phenyl position (e.g., halogenation) improve metabolic stability but reduce solubility .

Q. What contradictions exist in reported biological activities of related compounds?

Discrepancies arise from:

  • Assay variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) lead to conflicting IC₅₀ values for antiproliferative activity .
  • Solubility artifacts : Low aqueous solubility of hydrophobic analogs may understate in vitro efficacy .
  • Metabolic instability : Rapid hepatic clearance in murine models contrasts with in vitro stability, complicating translational predictions .

Q. What computational methods predict its target interactions?

Advanced modeling techniques include:

  • Molecular docking : Simulations with kinase domains (e.g., EGFR or VEGFR2) identify potential binding pockets .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess conformational stability in biological membranes .

Q. How do enantiomeric impurities affect pharmacological profiles?

  • Chiral resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers, revealing differences in target affinity .
  • In vivo impact : Impurities >5% reduce efficacy in zebrafish angiogenesis models due to off-target effects .

Q. What in vivo models evaluate its therapeutic potential?

Preclinical studies utilize:

  • Xenograft models : Tumor volume reduction in nude mice (e.g., 40–60% inhibition at 10 mg/kg dosing) .
  • Anti-angiogenesis assays : Zebrafish embryo models quantify vascular growth suppression .
  • Pharmacokinetics : Rodent studies assess bioavailability (e.g., 22% oral bioavailability in Sprague-Dawley rats) .

Q. How is batch-to-batch consistency validated for research use?

Quality control involves:

  • HPLC-UV/MS : Monitors purity (>98%) and identifies trace impurities (e.g., dehalogenated byproducts) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) confirm compound integrity over 6 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.